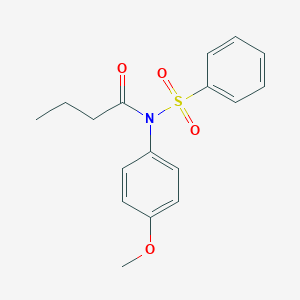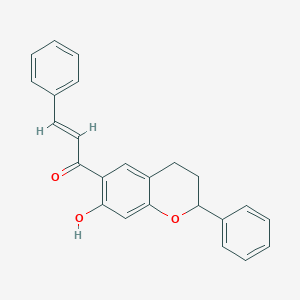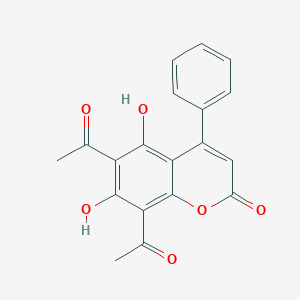
N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide, also known as BMS-986001, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMS-986001 belongs to the class of compounds known as positive allosteric modulators (PAMs), which are capable of enhancing the activity of a particular receptor without directly activating it. In
Aplicaciones Científicas De Investigación
N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, schizophrenia, and depression. It has been shown to enhance the activity of the metabotropic glutamate receptor 5 (mGluR5), which is involved in the regulation of various cognitive and behavioral functions.
Mecanismo De Acción
N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide acts as a positive allosteric modulator of mGluR5, which enhances the receptor's activity by increasing its affinity for glutamate and stabilizing its active conformation. This leads to an increase in the downstream signaling pathways, resulting in the enhancement of cognitive and behavioral functions.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive and behavioral functions in preclinical models of Alzheimer's disease, schizophrenia, and depression. It has also been reported to have anxiolytic and antidepressant effects in animal models. This compound has been shown to improve synaptic plasticity, which is crucial for learning and memory processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide has several advantages for lab experiments, including its high selectivity for mGluR5, good pharmacokinetic properties, and oral bioavailability. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide. One of the areas of interest is the development of more potent and selective mGluR5 PAMs that can be used for the treatment of neurological disorders. Another area of research is the investigation of the long-term effects of this compound on cognitive and behavioral functions. Additionally, the development of novel formulations of this compound that can improve its solubility and bioavailability is also an area of interest.
In conclusion, this compound is a promising compound that has shown potential therapeutic applications in various neurological disorders. Its mechanism of action as a positive allosteric modulator of mGluR5 has been extensively studied, and it has been shown to improve cognitive and behavioral functions in preclinical models. While this compound has several advantages for lab experiments, its poor solubility in water remains a limitation. Future research on this compound will focus on the development of more potent and selective mGluR5 PAMs, investigation of its long-term effects, and the development of novel formulations to improve its solubility and bioavailability.
Métodos De Síntesis
N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. The resulting compound is then reacted with N-(benzenesulfonyl)butanamide in the presence of a base to yield this compound.
Propiedades
Fórmula molecular |
C17H19NO4S |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide |
InChI |
InChI=1S/C17H19NO4S/c1-3-7-17(19)18(14-10-12-15(22-2)13-11-14)23(20,21)16-8-5-4-6-9-16/h4-6,8-13H,3,7H2,1-2H3 |
Clave InChI |
BROZDFFYKKYMIE-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2 |
SMILES canónico |
CCCC(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,8,8,10-pentamethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene](/img/structure/B283978.png)
![2-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283981.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283982.png)


![1,3-bis(4-methoxyphenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283988.png)

![5,7,7-trimethyl-1,3-bis(4-methylphenyl)-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283992.png)
![8-methoxy-3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-2H-chromen-2-one](/img/structure/B283993.png)
![2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B283994.png)
![3,4,8-trimethyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one](/img/structure/B283996.png)
![8,9-dimethoxy-2,2-dimethyl-3,4-dihydro-2H,6H-pyrano[3,2-b]xanthen-6-one](/img/structure/B283997.png)
![4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B283998.png)
![2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283999.png)
